Methyl (2E)-3-cyclopentylprop-2-enoate
Description
Structural Significance and Research Context of α,β-Unsaturated Esters with Alicyclic Moieties
The core structure of Methyl (2E)-3-cyclopentylprop-2-enoate includes an α,β-unsaturated ester and a cyclopentyl ring. α,β-Unsaturated carbonyl compounds, a class to which this ester belongs, are characterized by a carbon-carbon double bond conjugated with a carbonyl group. This arrangement results in electrophilic character at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack at either position in what is known as a conjugate addition. This reactivity is fundamental to their utility in organic synthesis.
The incorporation of an alicyclic moiety, in this case, a cyclopentyl group, imparts specific steric and electronic properties to the molecule. Alicyclic rings are prevalent in many natural products and pharmacologically active compounds, often contributing to the molecule's conformational rigidity and lipophilicity. In medicinal chemistry, the inclusion of such rings can influence a compound's binding affinity to biological targets and its pharmacokinetic profile. The study of small aliphatic rings like cyclopropane (B1198618) and cyclopentane (B165970) is an active area of research for improving properties such as metabolic stability and solubility in drug candidates. nih.gov
Overview of Historical and Contemporary Research Trajectories
Historically, research into α,β-unsaturated esters has been extensive, focusing on their synthesis and versatile reactivity. Various methods have been developed for their preparation, including the Wittig and Horner-Wadsworth-Emmons reactions. The reactivity of these compounds has been harnessed in a multitude of transformations, such as Michael additions, Diels-Alder reactions, and conjugate additions, to construct complex molecular frameworks.
Contemporary research continues to explore the utility of α,β-unsaturated esters in novel synthetic methodologies and in the development of new therapeutic agents. A significant area of application for this compound is in its role as a research chemical for the preparation of azepanes and azocanes. chemicalbook.com These nitrogen-containing heterocyclic compounds are being investigated as modulators of G-protein coupled receptor 43 (GPR43). chemicalbook.com GPR43 modulators are of interest for their potential in treating a range of human diseases, including inflammatory conditions, gastrointestinal disorders, and metabolic diseases. chemicalbook.com
Scope and Objectives of Academic Inquiry
The primary focus of academic inquiry into this compound centers on its application as a building block in synthetic organic chemistry, with a particular emphasis on medicinal chemistry. The principal objective is to utilize this compound as a starting material to construct more elaborate molecules with potential therapeutic value.
A key research objective is the synthesis of novel GPR43 modulators. GPR43 is a receptor for short-chain fatty acids, and its modulation has been linked to various physiological processes. Therefore, the synthesis of new compounds that can interact with this receptor is a promising avenue for the discovery of new drugs. The use of this compound in this context allows for the introduction of the cyclopentyl group into the target molecules, which can be crucial for their biological activity.
Further academic inquiry may involve the development of new synthetic methods that utilize this compound to access a broader range of chemical structures. This could include exploring its reactivity in various cycloaddition reactions or developing stereoselective transformations to control the three-dimensional arrangement of atoms in the final products. The physical and chemical properties of the compound itself, while less of a primary focus, are essential for its effective use in synthesis and are typically characterized as part of broader research programs.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 136823-41-1 |
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| Synonyms | Methyl (E)-3-cyclopentylprop-2-enoate, (E)-Methyl 3-cyclopentylacrylate, Methyl (2E)-3-cyclopentylacrylate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
136823-41-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 3-cyclopentylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)7-6-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
DKBNVGOWHNOALZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC1CCCC1 |
Isomeric SMILES |
COC(=O)/C=C/C1CCCC1 |
Canonical SMILES |
COC(=O)C=CC1CCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2e 3 Cyclopentylprop 2 Enoate and Its Analogues
Esterification Routes from Precursor Acids or Derivatives
A fundamental method for the synthesis of Methyl (2E)-3-cyclopentylprop-2-enoate is the direct esterification of its corresponding carboxylic acid, (2E)-3-cyclopentylprop-2-enoic acid. The most common of these methods is the Fischer esterification.
Fischer esterification involves the reaction of a carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester product, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com
The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic attack by the alcohol (methanol) on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
A proton transfer occurs from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com
Elimination of water as a leaving group, a process facilitated by the protonation, which forms a protonated ester. masterorganicchemistry.com
Deprotonation of the resulting intermediate by a weak base (like water or the alcohol) regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com
This method is a well-established and cost-effective route for preparing simple esters from their carboxylic acid precursors. medcraveonline.com
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. Cross-metathesis (CM), an intermolecular reaction between two different alkenes, is particularly relevant for the synthesis of α,β-unsaturated esters like this compound. organic-chemistry.org
The synthesis of this compound via cross-metathesis would typically involve the reaction of methyl acrylate (B77674) with vinylcyclopentane, catalyzed by a ruthenium complex such as a Grubbs' catalyst. organic-chemistry.orgacs.org The reaction mechanism involves a series of [2+2] cycloaddition and cycloreversion steps, mediated by a metal alkylidene species. illinois.edu A key advantage of this method is its tolerance for a wide range of functional groups. illinois.edu
The stereoselectivity of the cross-metathesis reaction is a critical consideration. Generally, cross-metathesis reactions tend to favor the formation of the more thermodynamically stable (E)-isomer. illinois.edunih.gov The choice of catalyst and reaction conditions can influence the E/Z ratio of the product. For instance, second-generation Grubbs' catalysts are often employed for their high activity and ability to promote reactions with electron-deficient olefins like acrylates. acs.orgnih.gov In many cases, the E-isomer is formed with high selectivity, often exceeding a 95:5 E/Z ratio. nih.gov
| Olefin 1 | Olefin 2 (Acrylate) | Catalyst | Typical Selectivity (E/Z) | Reference |
|---|---|---|---|---|
| Vinylcyclopentane | Methyl Acrylate | Grubbs' 2nd Gen. | Predominantly E | acs.orgnih.gov |
| 1-Decene | Methyl Acrylate | Grubbs' 2nd Gen. + p-cresol | Increased E/Z ratio | researchgate.net |
| Allylic Alcohols | Alkyl Acrylates | Grubbs' 2nd Gen. + CuI | High E-selectivity (>95:5) | acs.orgnih.gov |
Horner-Wadsworth-Emmons (HWE) and Wittig Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the (E)-isomer. wikipedia.orgnrochemistry.com It is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium (B103445) ylide. wikipedia.org For the synthesis of this compound, the HWE reaction would involve the condensation of cyclopentanecarboxaldehyde with the anion generated from a phosphonoacetate ester, such as trimethyl phosphonoacetate. organic-chemistry.orgconicet.gov.ar
Key advantages of the HWE reaction include the higher nucleophilicity of the phosphonate (B1237965) carbanion compared to Wittig ylides, allowing reactions with a broader range of aldehydes and ketones, and the easy removal of the water-soluble dialkylphosphate byproduct during aqueous workup. wikipedia.orgorgsyn.org
The HWE reaction is renowned for its high (E)-selectivity. wikipedia.orgorganic-chemistry.org This stereochemical outcome is dictated by the reaction mechanism, which involves the reversible formation of intermediate diastereomeric oxaphosphetanes. wikipedia.org The initial nucleophilic addition of the phosphonate carbanion to the aldehyde can lead to two diastereomeric intermediates (erythro and threo). The elimination of the dialkylphosphate from these intermediates is not always stereospecific. However, under standard HWE conditions, the intermediates can equilibrate to the more thermodynamically stable diastereomer, which subsequently collapses to form the (E)-alkene. researchgate.net The steric repulsion between the larger substituents (the cyclopentyl group from the aldehyde and the methoxycarbonyl group from the phosphonate) is minimized in the transition state leading to the (E)-product, making this the favored pathway. organic-chemistry.org
Conversely, Z-selective HWE reactions can be achieved under specific conditions, most notably the Still-Gennari modification, which uses phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) and strongly dissociating conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF at -78 °C). nrochemistry.comtandfonline.com This modification accelerates the elimination step, preventing equilibration and favoring the kinetic (Z)-product. nrochemistry.com
The stereochemical outcome of the HWE reaction can be significantly influenced by the choice of base, the resulting metal cation, and the solvent. wikipedia.orgresearchgate.net Systematic studies have shown that these factors can alter the E/Z ratio of the final alkene product.
Cation: The nature of the counterion associated with the phosphonate enolate plays a crucial role. For the synthesis of (E)-alkenes, lithium salts are often preferred over sodium or potassium salts (Li > Na > K). wikipedia.org Magnesium cations, as used in iPrMgCl or iPrMgBr, have also been shown to promote high (E)-selectivity. acs.orgnih.gov It is proposed that smaller cations like Li⁺ and Mg²⁺ can coordinate more effectively within the transition state, favoring the pathway to the E-alkene.
Solvent: The solvent can affect the aggregation and solvation of the intermediates, thereby influencing the reaction's stereoselectivity. researchgate.net
Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene by ensuring that the intermediates have sufficient energy to equilibrate. wikipedia.org
| Phosphonate Type | Aldehyde | Base/Cation | Solvent | Temp (°C) | Productivity/Selectivity | Reference |
|---|---|---|---|---|---|---|
| Weinreb Amide Type | 3-Phenylpropanal | LHMDS (Li⁺) | THF | -78 to 0 | 85% (E/Z = 94/6) | acs.org |
| Weinreb Amide Type | 3-Phenylpropanal | NaHMDS (Na⁺) | THF | -78 to 0 | 94% (E/Z = 98/2) | acs.org |
| Weinreb Amide Type | 3-Phenylpropanal | KHMDS (K⁺) | THF | -78 to 0 | 94% (E/Z = 95/5) | acs.org |
| Weinreb Amide Type | 3-Phenylpropanal | iPrMgBr (Mg²⁺) | THF | 0 | 93% (E/Z > 99/1) | acs.org |
| Methyl bis(hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH (Na⁺) | THF | -20 | 94% (Z/E = 97/3)* | nih.gov |
*Note: This entry demonstrates Z-selectivity under Still-Gennari type conditions for contrast.
The phosphonoenolate, the carbanion formed upon deprotonation of the phosphonate, is a key reactive intermediate in the HWE reaction. wikipedia.org While these intermediates are typically generated and used in situ due to their transient nature, recent studies have successfully isolated and characterized them under specific conditions.
Research on a Weinreb amide-type HWE reaction demonstrated that the magnesium phosphonoenolate, generated using isopropylmagnesium chloride (iPrMgCl) as the base, could be isolated as a stable solid. acs.orgnih.gov This isolated intermediate was found to be stable for over six months and could be used directly in the HWE reaction, retaining high productivity and stereoselectivity. acs.orgchemrxiv.org The isolation of this intermediate provides direct evidence for the proposed reaction pathway and allows for a more detailed study of its structure and reactivity. acs.orgnih.gov This work represents a significant advance in understanding the mechanism of the HWE reaction, confirming that the stability of the phosphonoenolate intermediate can be a key factor in the reaction's high (E)-selectivity. nih.gov
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly using palladium and gold, has revolutionized the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simple precursors. These methods often provide high levels of regio- and stereocontrol, which are crucial for the synthesis of specific isomers like the (2E)-isomer of 3-cyclopentylprop-2-enoate.
Palladium-catalyzed reactions are among the most widely used methods for the synthesis of substituted alkenes. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a prominent example. wikipedia.org
Heck-type Couplings:
The Heck reaction and its variants are powerful tools for the formation of C-C bonds and are particularly well-suited for the synthesis of α,β-unsaturated esters. In a typical Heck reaction, an aryl or vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.org While the classical Heck reaction predominantly uses aryl or vinyl electrophiles, the use of alkyl halides, including secondary cycloalkyl halides, has been explored. nih.gov
For the synthesis of this compound, a conceivable Heck-type approach would involve the coupling of a cyclopentyl halide (e.g., cyclopentyl iodide or bromide) with methyl acrylate. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297). The presence of a phosphine (B1218219) ligand is often necessary to stabilize the palladium catalyst and influence the reaction's efficiency and selectivity.
A general representation of this Heck-type coupling is as follows:
Cyclopentyl-X + H₂C=CHCO₂Me → Cyclopentyl-CH=CHCO₂Me + HX (where X = I, Br)
Key to the success of the Heck reaction is the choice of catalyst, ligands, base, and solvent. Research has shown that various palladium sources and ligands can be effective. For instance, the coupling of benzyl (B1604629) chloride with methyl acrylate has been reported using Pd(OAc)₂ as the catalyst and Bu₃N as the base. nih.gov While benzyl halides are more reactive than secondary cycloalkyl halides, this example demonstrates the feasibility of using alkyl halides in Heck-type reactions with acrylates.
The following table summarizes representative conditions for Heck-type reactions involving the coupling of halides with acrylates, which could be adapted for the synthesis of this compound.
| Entry | Aryl/Alkyl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Ref |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | >95 | researchgate.net |
| 2 | Bromobenzene | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 85 | researchgate.net |
| 3 | Benzyl chloride | Methyl acrylate | Pd(OAc)₂ | Bu₃N | - | - | nih.gov |
Domino Reactions:
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations that occur under the same reaction conditions without the need for isolating intermediates. e-bookshelf.de These processes are highly efficient as they can rapidly build molecular complexity from simple starting materials in a single synthetic operation. While specific domino reactions leading directly to this compound are not extensively documented, palladium-catalyzed domino sequences that form α,β-unsaturated systems have been reported. For instance, domino alkylation-cyclization reactions can lead to complex heterocyclic structures. organic-chemistry.org The development of a domino process for the synthesis of the target molecule would likely involve the in-situ generation of a reactive intermediate that subsequently participates in a coupling reaction to form the α,β-unsaturated ester moiety.
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the cycloisomerization of various unsaturated systems, including allenoic acids. d-nb.inforsc.org These reactions typically proceed through the activation of the allene (B1206475) moiety by the gold catalyst, followed by an intramolecular nucleophilic attack by the carboxylic acid. This methodology provides access to γ-butyrolactones, which are structurally related to α,β-unsaturated esters.
Specifically, the gold(I)-catalyzed cycloisomerization of allenoic acids can selectively yield γ-(E)-vinylic-γ-butyrolactones. d-nb.info This transformation is highly stereoselective, affording the E-isomer of the exocyclic double bond. By carefully selecting the chiral ligand on the gold catalyst, this reaction can also be performed enantioselectively.
A representative scheme for this transformation is:
R-CH=C=CH-(CH₂)n-COOH → (E)-R-CH=CH-lactone
The reaction conditions for these cycloisomerizations are generally mild, often proceeding at room temperature. The choice of the gold catalyst and any additives can influence the reaction pathway and the final product. For example, the use of different ligands or the addition of a Brønsted acid can switch the reaction outcome between different isomeric lactone products. rsc.org A gold-catalyzed cascade cyclization-oxidative cross-coupling process has also been developed to prepare β-alkynyl-γ-butenolides from allenoates and terminal alkynes. nih.govkcl.ac.uk
The following table illustrates typical conditions for gold(I)-catalyzed cycloisomerizations of allenoic acids.
| Entry | Substrate | Catalyst System | Solvent | Temperature | Product | Yield (%) | Ref |
| 1 | (Ra)-4,5-tridecadienoic acid | AuCl(LB-Phos) / AgOTs | CHCl₃ | rt | (S, E)-γ-1-alkenyl-γ-butyrolactone | 99 | d-nb.info |
| 2 | 2,2-diphenyl-γ-allenoic acid | IPrAuCl / AgSbF₆ | Dioxane | 80 °C | 5-exo-trig cyclization product | 95 | rsc.org |
Emerging and Chemoenzymatic Synthetic Pathways
In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. Chemoenzymatic approaches, which combine the selectivity of enzymatic transformations with the versatility of chemical reactions, represent a promising avenue for the synthesis of α,β-unsaturated esters.
One such chemoenzymatic strategy involves a two-step sequence combining an enzymatic reduction of a carboxylic acid to an aldehyde, followed by a classical Wittig reaction. For the synthesis of an analogue of this compound, this would start with cyclopentylacetic acid. A carboxylic acid reductase (CAR) enzyme would selectively reduce the carboxylic acid to cyclopentylacetaldehyde. This intermediate aldehyde can then be subjected to a Wittig reaction with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, to furnish the desired (E)-α,β-unsaturated ester.
Cyclopentyl-CH₂-COOH --(CAR)--> Cyclopentyl-CH₂-CHO --(Ph₃P=CHCO₂Me)--> this compound
This method offers the advantage of using renewable starting materials and operating under mild reaction conditions. The high selectivity of the enzyme minimizes the need for protecting groups and can lead to cleaner reaction profiles. Research has demonstrated the successful application of this chemoenzymatic approach for the synthesis of various α,β-unsaturated esters from both aromatic and aliphatic carboxylic acids.
Furthermore, the synthesis of acrylate monomers from renewable resources like cellulose-based lactones through chemoenzymatic processes is an active area of research. researchgate.net These bio-based monomers can then be used in polymerization reactions. nih.govmdpi.comresearchgate.net
Chemical Reactivity and Transformative Chemistry of Methyl 2e 3 Cyclopentylprop 2 Enoate
Reactivity of the α,β-Unsaturated Ester Moiety
The electronic properties of the α,β-unsaturated ester in Methyl (2E)-3-cyclopentylprop-2-enoate govern its reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Conjugate Addition Reactions (e.g., Michael Additions)
This compound is an excellent substrate for nucleophilic conjugate addition, commonly known as the Michael reaction. masterorganicchemistry.com In this reaction, a wide range of nucleophiles, termed Michael donors, can add to the β-carbon of the α,β-unsaturated ester, the Michael acceptor. masterorganicchemistry.comwikipedia.org This process is a reliable method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the enolate yields the 1,4-adduct. masterorganicchemistry.com The choice of nucleophile and reaction conditions can influence the efficiency and stereochemical outcome of the reaction.
Table 1: Examples of Michael Additions with α,β-Unsaturated Esters
| Michael Donor (Nucleophile) | Michael Acceptor | Product | Catalyst/Conditions |
| Diethyl malonate | Methyl acrylate (B77674) | Diethyl 2-(2-methoxycarbonylethyl)malonate | Sodium ethoxide |
| Nitromethane | Methyl vinyl ketone | 5-Nitro-2-pentanone | Base |
| Thiophenol | Methyl crotonate | Methyl 3-(phenylthio)butanoate | Base |
| Gilman reagents (e.g., Li(CH₃)₂Cu) | Cyclohexenone | 3-Methylcyclohexanone | Diethyl ether |
This table presents generalized Michael addition reactions with substrates similar to this compound to illustrate the scope of the reaction. Specific yields for the named compound require dedicated experimental investigation.
Research has shown that for α,β-unsaturated esters, the reaction is thermodynamically controlled, favoring the formation of the more stable 1,4-addition product over the 1,2-addition product (attack at the carbonyl carbon). libretexts.org The cyclopentyl group in this compound is not expected to significantly hinder the approach of the nucleophile to the β-carbon, allowing for a variety of Michael donors to be employed.
Cycloaddition Chemistry
The double bond in this compound can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition and various [3+2] cycloadditions. In these reactions, the α,β-unsaturated ester acts as a dienophile or a dipolarophile, reacting with a conjugated diene or a 1,3-dipole, respectively, to form cyclic structures.
In the context of a Diels-Alder reaction, this compound would be considered a dienophile. For an efficient reaction, the diene should ideally possess electron-donating groups to complement the electron-withdrawing nature of the ester group on the dienophile. libretexts.org A quantum chemical study on the [4+2] cycloaddition between 2,3-dimethylbuta-1,3-diene and methyl acrylate suggests that the reaction proceeds via a two-step mechanism. researchgate.net
A study on the [3+2] cycloaddition of a similar compound, methyl (2E)-3-(acridin-4-yl)prop-2-enoate, with nitrile N-oxides demonstrated that the regioselectivity is primarily governed by electronic factors. nih.gov The presence of the electron-withdrawing methoxycarbonyl group polarizes the double bond, directing the addition of the dipole. nih.gov It is expected that this compound would exhibit similar reactivity in [3+2] cycloadditions.
Table 2: Potential Cycloaddition Reactions of this compound
| Reaction Type | Reactant | Expected Product Core Structure |
| [4+2] Cycloaddition | 1,3-Butadiene | Cyclohexene carboxylate |
| [3+2] Cycloaddition | Benzonitrile oxide | Isoxazoline carboxylate |
This table illustrates potential cycloaddition reactions. The exact regio- and stereochemical outcomes would need to be determined experimentally.
Polymerization Mechanisms and Oligomerization Studies
The polymerization of α-substituted acrylates is a complex field, with the nature of the α-substituent significantly influencing the polymerization behavior. tandfonline.comingentaconnect.com For this compound, the cyclopentyl group at the β-position, not the α-position, is less likely to sterically hinder polymerization compared to direct α-substitution.
Studies on α-substituted acrylates have shown that both radical and anionic polymerization methods can be employed. ingentaconnect.comtandfonline.com The reactivity of the monomer is influenced by the electronic effects of the substituent. The ester group in this compound activates the double bond for polymerization.
Transformations Involving the Ester Functional Group
The methyl ester functionality of this compound can undergo a variety of chemical transformations, providing another avenue for synthetic utility.
Transesterification Processes
Transesterification is a crucial process for modifying the ester group of this compound. This reaction involves the exchange of the methyl group with another alkyl or aryl group from an alcohol in the presence of a catalyst. mdpi.comresearchgate.net This process can be catalyzed by acids, bases, or enzymes. mdpi.comdtu.dk
The general mechanism for base-catalyzed transesterification involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. A tetrahedral intermediate is formed, which then collapses to yield the new ester and a methoxide (B1231860) ion. The reaction is typically driven to completion by using a large excess of the alcohol or by removing the methanol (B129727) as it is formed. mdpi.com
Table 3: Catalysts and Conditions for Transesterification of Methyl Esters
| Catalyst Type | Example Catalyst | Alcohol | Typical Conditions |
| Homogeneous Base | Sodium methoxide | Ethanol | 60-70 °C |
| Heterogeneous Base | CaO | Butanol | 60-120 °C |
| Homogeneous Acid | Sulfuric acid | Methanol | Reflux |
| Enzyme | Candida antarctica Lipase B (CALB) | Polyhydric alcohols | Mild temperatures |
This table provides an overview of common transesterification conditions for methyl esters. Specific optimization would be required for this compound.
The choice of catalyst and reaction conditions depends on the desired product and the scale of the reaction. For instance, enzymatic catalysis with lipases offers a green and highly selective alternative to traditional chemical methods, especially for sensitive substrates. dtu.dk
Controlled Reduction to Allylic Alcohols or Saturated Esters
The ester group of this compound can be selectively reduced. The reduction can be controlled to yield either the corresponding allylic alcohol, (2E)-3-cyclopentylprop-2-en-1-ol, or the saturated ester, methyl 3-cyclopentylpropanoate.
Reduction to the allylic alcohol requires a reagent that selectively reduces the ester in the presence of the double bond. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, typically at low temperatures.
Alternatively, the double bond can be selectively reduced while leaving the ester group intact. This is commonly achieved through catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Table 4: Selective Reduction of α,β-Unsaturated Esters
| Desired Product | Reagent/Catalyst | Typical Conditions |
| Allylic Alcohol | Diisobutylaluminium hydride (DIBAL-H) | Toluene or DCM, -78 °C to 0 °C |
| Saturated Ester | H₂, Palladium on Carbon (Pd/C) | Methanol or Ethyl Acetate (B1210297), RT, 1 atm H₂ |
This table outlines general conditions for the selective reduction of α,β-unsaturated esters. The specific conditions for this compound would need to be optimized.
The chemoselective reduction of the carbonyl group versus the conjugate reduction of the double bond is a key consideration in the synthesis of complex molecules from α,β-unsaturated esters.
Functionalization and Derivatization Strategies
Functionalization of this compound involves targeted modifications of its distinct structural regions. Strategies can be employed to alter the cyclopentyl substituent or to introduce new functional groups across the reactive alkene double bond.
The saturated cyclopentyl ring is generally less reactive than the α,β-unsaturated ester portion of the molecule. However, modern synthetic methods enable its direct functionalization, primarily through C-H activation strategies. These reactions are crucial for introducing complexity to the aliphatic ring without requiring a pre-functionalized starting material.
One of the most powerful techniques is transition-metal-catalyzed C-H activation. Palladium-catalyzed reactions, for instance, have been shown to be effective for the arylation of cycloalkane carboxylic acids. nih.gov By analogy, directing groups can facilitate the selective functionalization of the γ-C(sp³)–H bonds of the cyclopentyl ring. This transannular approach overcomes the challenge of selectively targeting a specific C-H bond in a seemingly unactivated ring system. nih.gov
Table 1: Potential C-H Functionalization Reactions for the Cyclopentyl Ring
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Type |
|---|---|---|---|
| C-H Arylation | Pd Catalyst, Ligand, Aryl Halide | γ-methylene | γ-Aryl-substituted derivative |
Another approach involves free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator or light, it is possible to introduce a bromine atom onto the cyclopentyl ring. While this method can sometimes lack perfect regioselectivity, it provides a handle for subsequent nucleophilic substitution or elimination reactions, further diversifying the molecular structure. beilstein-journals.org
The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing methyl ester group, making it an electrophilic alkene. This electronic feature governs the regioselectivity of addition reactions. Most additions to this system are initiated by the attack of a nucleophile at the β-carbon, a process known as conjugate addition or Michael addition. nih.gov
Electrophilic Additions: While the alkene is electron-deficient, it can still undergo electrophilic addition, although it is less reactive than an electron-rich alkene. The addition of hydrogen halides (H-X) would proceed via a mechanism where the proton adds to the α-carbon to form a more stable secondary carbocation at the β-carbon, which is then attacked by the halide. pearson.comlibretexts.org
Nucleophilic Conjugate Additions (Michael Reaction): This is the most characteristic reaction of the α,β-unsaturated propenoate system. A wide variety of nucleophiles, including organometallics (e.g., Gilman or Grignard reagents), enamines (Stork enamine alkylation), and soft nucleophiles like thiols or secondary amines, can add to the β-position. nih.govresearchgate.net This reaction is highly regioselective, leading exclusively to β-functionalized products.
Cycloaddition Reactions: The alkene can act as a dienophile in Diels-Alder reactions, reacting with a 1,3-diene to form a six-membered ring. The electron-withdrawing ester group enhances the reactivity of the dienophile, allowing the reaction to proceed with good stereochemical and regiochemical control. dtu.dk
Table 2: Regioselective Reactions of the Propenoate Alkene
| Reaction Class | Reagent(s) | Regioselectivity | Product |
|---|---|---|---|
| Michael Addition | R₂CuLi (Gilman Reagent) | β-Addition | Methyl 3-cyclopentyl-3-alkylpropanoate |
| Hydrohalogenation | HBr | Markovnikov Addition (β-Bromo) youtube.com | Methyl 2-bromo-3-cyclopentylpropanoate |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Anti-Markovnikov Addition (α-Hydroxy) youtube.com | Methyl 3-cyclopentyl-2-hydroxypropanoate |
| Epoxidation | m-CPBA | α,β-Epoxide | Methyl (2,3-epoxy)-3-cyclopentylpropanoate |
| Dihydroxylation (anti) | 1. m-CPBA 2. H₃O⁺ | α,β-Dihydroxy | Methyl 2,3-dihydroxy-3-cyclopentylpropanoate |
Redox Chemistry of the Propenoate System
The redox chemistry of this compound involves both reduction and oxidation of the α,β-unsaturated ester system. These transformations can selectively target the alkene, the ester carbonyl, or both, depending on the reagents and conditions employed.
Reduction Reactions: The propenoate system can be reduced at two primary sites: the C=C double bond and the C=O of the ester.
Catalytic Hydrogenation: The most common method for reducing the alkene is catalytic hydrogenation. Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas (H₂), the C=C double bond can be selectively reduced to a single bond without affecting the ester group, yielding Methyl 3-cyclopentylpropanoate. acs.org
Ester Reduction: More powerful reducing agents, such as Lithium aluminum hydride (LiAlH₄), will reduce both the ester and the alkene. This reaction would produce 3-cyclopentylpropan-1-ol. To selectively reduce the ester while preserving the alkene is challenging, but can sometimes be achieved with specific reagents under controlled conditions.
Conjugate Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄), typically used for reducing ketones and aldehydes, can sometimes reduce the C=C double bond of α,β-unsaturated esters, especially with certain additives, to give the saturated ester.
Oxidation Reactions: Oxidative transformations can cleave the double bond or introduce oxygen-containing functional groups.
Oxidative Cleavage: Ozonolysis (O₃) is a powerful method to cleave the C=C double bond. Depending on the workup conditions (reductive with Zn/H₂O or oxidative with H₂O₂), the reaction can yield different products. A reductive workup would cleave the bond to form cyclopentanecarboxaldehyde and a glyoxylate (B1226380) derivative.
Epoxidation and Dihydroxylation: As mentioned in section 3.3.2, the alkene can be oxidized to form an epoxide using a peroxy acid like m-CPBA. youtube.com Further oxidation can lead to diols using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through the opening of an epoxide for anti-dihydroxylation. youtube.com
TEMPO Oxidation: While typically used for oxidizing alcohols, TEMPO-based systems can be involved in transformations of unsaturated systems, often in conjunction with other reagents. acs.org
Table 3: Summary of Redox Reactions
| Transformation | Reagent(s) | Moiety Affected | Product |
|---|---|---|---|
| Alkene Reduction | H₂, Pd/C | C=C | Methyl 3-cyclopentylpropanoate |
| Full Reduction | LiAlH₄ | C=C and C=O | 3-Cyclopentylpropan-1-ol |
| Oxidative Cleavage | 1. O₃ 2. Zn, H₂O | C=C | Cyclopentanecarboxaldehyde |
Applications in Advanced Organic Synthesis and Materials Science
Methyl (2E)-3-cyclopentylprop-2-enoate as a Versatile Synthetic Building Block
The reactivity of the α,β-unsaturated system in this compound allows it to participate in a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.
Precursor for Complex Natural Product Synthesis
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous natural compounds. The cyclopentane (B165970) ring is a common feature in a wide range of biologically active natural products. oregonstate.edursc.org The synthesis of such molecules often involves the construction of a cyclopentane core, and molecules like this compound could serve as a valuable starting material or intermediate. For instance, the synthesis of natural products containing cyclopropane (B1198618) rings, another important structural motif, has been extensively reviewed, with many synthetic strategies that could potentially be adapted for cyclopentane-containing precursors. rsc.orgmarquette.eduresearchgate.netepfl.ch
Scaffolding for Heterocyclic Compound Construction (e.g., Azepanes, Azocanes)
A significant application of this compound is in the synthesis of heterocyclic compounds, particularly azepanes and azocanes. These seven- and eight-membered nitrogen-containing rings are important structural motifs in many biologically active molecules. bohrium.comresearchgate.netrsc.org Specifically, this compound is used in the preparation of azepane and azocane (B75157) derivatives that act as modulators of G-protein coupled receptor 43 (GPR43). chemicalbook.com GPR43 is a receptor for short-chain fatty acids (SCFAs) and is implicated in various physiological processes, including inflammatory responses. biomolther.orgmdpi.com The development of potent and selective GPR43 modulators is an active area of research for the treatment of inflammatory and metabolic diseases. biomolther.org The synthesis of these modulators often involves the use of α,β-unsaturated esters like this compound as Michael acceptors in reactions to construct the heterocyclic core. nih.govnih.govmdpi.com
Table 1: Synthetic Routes to Azepane and Azocane Derivatives
| Precursor | Reaction Type | Resulting Heterocycle | Biological Target | Reference(s) |
| This compound | Michael Addition/Cyclization | Azepane/Azocane | GPR43 Modulators | chemicalbook.com |
| D-Glucose derived α,β-unsaturated ester | Asymmetric Dihydroxylation/Reductive Amination | Azepane | Glycosidase Inhibitors | nih.gov |
| Piperidine derivatives | Ring Expansion | Azepane/Azepine | Potential Biologically Active Compounds | researchgate.netrsc.org |
Role in Enantioselective and Diastereoselective Synthetic Routes
The carbon-carbon double bond in this compound is a key functional group for introducing stereocenters in a controlled manner. Enantioselective and diastereoselective reactions, such as Michael additions, are fundamental transformations in modern organic synthesis. nih.goveurekaselect.comprinceton.eduresearchgate.netrsc.org While specific studies detailing the enantioselective or diastereoselective reactions of this compound are not widely reported, the general principles of asymmetric catalysis are applicable. Chiral catalysts can be employed to control the stereochemical outcome of additions to the α,β-unsaturated system, leading to the synthesis of optically active products. nih.govnih.govresearchgate.netresearchgate.net The development of such stereoselective methods would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. nih.gov
Contribution to Polymer Chemistry and Advanced Materials
The acrylate (B77674) functionality of this compound suggests its potential use as a monomer in the development of specialty polymers and functional resins. The cyclopentyl group can impart unique properties to the resulting polymer, such as thermal stability and specific mechanical characteristics.
Monomer Applications in Specialty Polymer Development
Acrylate monomers are a versatile class of building blocks for creating a wide array of polymers with tailored properties. arkema.commdpi.comresearchgate.netgelest.com The incorporation of cyclic aliphatic groups, such as the cyclopentyl group in this compound, into polymer chains is known to influence properties like glass transition temperature, thermal stability, and mechanical strength. google.comgoogle.comresearchgate.net While the direct polymerization of this compound is not extensively described, related cyclopentyl-containing monomers have been investigated in polymer science. For instance, cyclopentene (B43876) can be polymerized to produce polypentenamers with interesting properties. google.com The presence of the cyclopentyl group in a polymer backbone can enhance its performance characteristics, making it suitable for applications in high-performance coatings, adhesives, and other advanced materials. arkema.comsyensqo.com
Design of Functional Polymers and Resins
Functional polymers and resins are designed to have specific chemical reactivity or physical properties. The ester group in this compound could potentially be modified post-polymerization to introduce other functional groups, leading to the creation of functional resins. Acrylate-based resins are widely used in various applications, including coatings and composites. mdpi.comresearchgate.netnih.gov The synthesis of these resins often involves the copolymerization of different acrylate monomers to achieve the desired balance of properties. nih.gov The inclusion of a monomer like this compound in such a copolymerization could lead to resins with enhanced thermal and mechanical properties due to the bulky cyclopentyl substituent.
Table 2: Properties of Polymers Derived from Cyclic Monomers
| Monomer | Polymer Type | Key Properties | Potential Applications | Reference(s) |
| Cyclopentene | Polypentenamer | Sulfur-vulcanizable, good low-temperature properties | Elastomers | google.com |
| (Meth)Acrylates with cyclic groups | Polyacrylates | Improved thermal stability, mechanical strength | High-performance coatings, adhesives | arkema.comnih.gov |
| Fluorene with cyclopentane structures | Poly(9-fluorenone) | Oxidizable to ketone structures | Electronic materials | google.com |
Use as a Chemical Reagent in Specific Organic Transformations
The reactivity of this compound is dominated by the electrophilic nature of the double bond, which is in conjugation with the carbonyl group of the ester. This arrangement makes it an excellent Michael acceptor, enabling its participation in a variety of conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com Such reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds in a controlled manner. wikipedia.org
As a Michael acceptor, this compound can react with a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile at the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org
| Nucleophile (Michael Donor) | Reaction Type | Potential Product Class | Significance |
|---|---|---|---|
| Enolates (e.g., from malonic esters, β-ketoesters) | Michael Addition | 1,5-Dicarbonyl compounds | Key intermediates for Robinson annulation and synthesis of cyclic systems. libretexts.org |
| Amines (Primary and Secondary) | Aza-Michael Addition | β-Amino esters | Precursors to amino acids, peptides, and nitrogen-containing heterocycles. |
| Thiols | Thia-Michael Addition | β-Thio-esters | Important in the synthesis of sulfur-containing natural products and pharmaceuticals. |
| Organocuprates (Gilman reagents) | Conjugate Addition | β-Alkylated esters | Forms new carbon-carbon bonds with high efficiency. masterorganicchemistry.com |
Beyond classical Michael additions, this compound is a potential substrate for organocatalytic enantioselective conjugate additions. Chiral secondary amines or squaramides can be used as catalysts to control the stereochemical outcome of the reaction, yielding enantiomerically enriched products. nih.govorganic-chemistry.org This is of particular importance in the synthesis of chiral drugs and natural products.
Design and Synthesis of Modulators for Biological Targets (from a synthetic perspective)
A significant application of this compound is its use as a starting material in the synthesis of modulators for biological targets. Specifically, it serves as a key building block in the preparation of azepanes and azocanes. chemicalbook.com These seven and eight-membered nitrogen-containing heterocycles are core structures in various G-protein coupled receptor (GPR) modulators, such as those for GPR43. chemicalbook.com Modulators of GPR43 have garnered interest for their potential in treating inflammatory, gastrointestinal, and metabolic disorders. chemicalbook.com
The synthesis of these complex heterocyclic systems often begins with a conjugate addition to this compound. For instance, an aza-Michael addition can introduce a nitrogen-containing fragment, which can then be further elaborated and cyclized to form the desired azepane or azocane ring.
The following table outlines a generalized synthetic approach towards a GPR43 modulator starting from this compound, based on common multi-step organic synthesis strategies.
| Step | Transformation | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Aza-Michael Addition | A primary amine (e.g., benzylamine) in a suitable solvent. | β-Amino ester |
| 2 | Amide Coupling | An appropriate acid chloride or activated carboxylic acid. | N-acylated β-amino ester |
| 3 | Ester Reduction | A reducing agent such as Lithium aluminum hydride (LiAlH4). | Amino alcohol |
| 4 | Intramolecular Cyclization (e.g., via Mitsunobu reaction or reductive amination) | Reaction dependent (e.g., DEAD, PPh3 for Mitsunobu). | Substituted azepane or azocane core |
| 5 | Final Functionalization/Deprotection | Varies depending on the target molecule. | Final GPR43 Modulator |
This synthetic perspective highlights the role of this compound as a foundational element upon which the complex architecture of a biologically active molecule can be constructed. The cyclopentyl group can provide a specific lipophilic interaction within the receptor binding pocket, while the ester functionality allows for a range of chemical transformations to build the rest of the molecule.
Analytical Characterization Techniques and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl (2E)-3-cyclopentylprop-2-enoate, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are invaluable for unambiguous structural assignment.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl ester, the vinylic protons, and the protons of the cyclopentyl ring. The trans-configuration of the double bond is typically confirmed by a large coupling constant (J) of approximately 15-16 Hz between the two vinylic protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display nine unique carbon signals, consistent with the molecular formula C₉H₁₄O₂. Key signals would include those for the carbonyl carbon of the ester, the two sp² carbons of the alkene, the methoxy (B1213986) carbon, and the sp³ carbons of the cyclopentyl ring.
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
Note: The following data are predicted values based on standard chemical shift tables and analysis of similar structures. The solvent is assumed to be CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -OCH₃ | 3.73 | Singlet (s) | N/A | 3H |
| =CH-CO | 5.80 | Doublet of Doublets (dd) | J ≈ 15.6, 1.0 | 1H |
| =CH-Cyclopentyl | 6.95 | Doublet of Doublets (dd) | J ≈ 15.6, 7.0 | 1H |
| Cyclopentyl-CH | 2.55 | Multiplet (m) | - | 1H |
| Cyclopentyl-CH₂ | 1.50 - 1.90 | Multiplet (m) | - | 8H |
Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound
Note: The following data are predicted values based on standard chemical shift tables and analysis of similar structures. The solvent is assumed to be CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 167.0 |
| =CH-CO | 118.5 |
| =CH-Cyclopentyl | 155.0 |
| -OCH₃ | 51.5 |
| Cyclopentyl-CH | 41.5 |
| Cyclopentyl-CH₂ | 33.0 |
| Cyclopentyl-CH₂ | 26.0 |
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be essential for definitive assignment of all protons and carbons, especially within the complex, overlapping multiplets of the cyclopentyl ring. miamioh.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling relationships. Key expected correlations include the cross-peak between the two vinylic protons (=CH-CO and =CH-Cyclopentyl) and the correlation between the vinylic proton adjacent to the cyclopentyl ring and the methine proton (-CH) of the ring. Further correlations would map the connectivity within the cyclopentyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the carbon signal predicted at 51.5 ppm would show a cross-peak with the proton signal predicted at 3.73 ppm, confirming both as the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Expected key correlations would include:
A correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O).
Correlations from the vinylic proton (=CH-CO) to the carbonyl carbon (C=O) and the cyclopentyl methine carbon.
Correlations from the cyclopentyl methine proton to the vinylic carbons.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its identity as an α,β-unsaturated ester.
Interactive Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
Note: The following data are predicted values based on characteristic IR frequencies for the functional groups present.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1730 | Strong |
| C=C Stretch | Alkene | 1630 - 1650 | Medium |
| C-H Stretch (sp²) | Vinylic | 3020 - 3080 | Medium |
| C-H Stretch (sp³) | Aliphatic (Cyclopentyl, Methyl) | 2850 - 2960 | Strong |
| C-O Stretch | Ester | 1150 - 1300 | Strong |
| =C-H Bend (trans) | trans-Alkene | 960 - 980 | Strong |
The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the conjugated ester carbonyl group. The conjugation slightly lowers the frequency compared to a saturated ester (typically 1735-1750 cm⁻¹). The C=C double bond stretch is expected in the 1630-1650 cm⁻¹ region. A key diagnostic peak for the (E)- or trans-isomer is the strong out-of-plane =C-H bending vibration, which is expected to appear around 960-980 cm⁻¹.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₉H₁₄O₂. HRMS would be used to confirm this composition.
Calculated Exact Mass for C₉H₁₄O₂ ([M]+•): 154.0994 Da
Calculated Exact Mass for C₉H₁₅O₂ ([M+H]⁺): 155.1067 Da
An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula.
GC-MS and LC-MS are powerful hyphenated techniques used to separate and identify components within a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, this compound is well-suited for GC-MS analysis. researchgate.net In a mixture, the compound would first be separated from other components on a GC column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint.
The EI mass spectrum is expected to show a molecular ion peak ([M]⁺•) at m/z = 154. The fragmentation pattern for α,β-unsaturated esters can be complex, but key fragment ions would likely arise from:
Loss of the methoxy radical (-•OCH₃): leading to an acylium ion at m/z = 123. libretexts.org
Loss of the methoxycarbonyl group (-•COOCH₃): leading to a fragment at m/z = 95.
Cleavage of the cyclopentyl ring: The cyclopentyl group (C₅H₉, mass 69) could be lost, or it could fragment further, leading to a series of peaks characteristic of cyclic alkanes.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a viable technique, particularly for analyzing less volatile mixtures or when derivatization is not desired. nih.gov The compound would be separated using reversed-phase liquid chromatography. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. In ESI, the compound would likely be detected as the protonated molecule, [M+H]⁺, at m/z = 155, or as adducts with sodium, [M+Na]⁺, at m/z = 177. These soft ionization methods typically result in less fragmentation than EI, providing clear molecular weight information. researchgate.net
Chromatographic Methods for Purification and Purity Assessment
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.
High Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly sensitive and accurate method for assessing the purity of compounds like this compound.
Research Findings:
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar α,β-unsaturated esters and ketones provides a strong basis for establishing a suitable method. For instance, the analysis of related α,β-unsaturated ketones has been successfully performed using reverse-phase HPLC. rsc.org This suggests that a C18 column would be an appropriate stationary phase for the separation.
A typical HPLC method for an α,β-unsaturated ester like this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. An acid, like formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. rsc.org Detection is commonly achieved using a UV detector, as the conjugated system of α,β-unsaturated esters provides strong UV absorbance. umich.edu
Illustrative HPLC Parameters:
The following table outlines a hypothetical set of HPLC conditions that could serve as a starting point for the analysis of this compound, based on methods for similar compounds. rsc.org
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
It is important to note that method optimization would be necessary to achieve the best separation for this specific compound.
Thin Layer Chromatography (TLC) and column chromatography are fundamental techniques for the qualitative analysis and preparative purification of organic compounds, including this compound.
Thin Layer Chromatography (TLC):
TLC is a rapid and cost-effective method used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. nih.gov For α,β-unsaturated esters, silica (B1680970) gel is a commonly used stationary phase. rsc.org The separation is achieved by developing the plate in a suitable solvent system (mobile phase), which is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).
The choice of solvent system is critical for achieving good separation. A solvent system that results in an Rf value between 0.3 and 0.7 is generally considered optimal. umich.edu The spots on the TLC plate can be visualized under UV light, as the conjugated system of this compound absorbs UV radiation. umich.edu Alternatively, staining agents like potassium permanganate (B83412) or vanillin (B372448) can be used for visualization. rsc.org
Column Chromatography:
Column chromatography is a preparative technique used to purify compounds from a mixture. It operates on the same principles as TLC but on a much larger scale. jst.go.jp A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture containing this compound is loaded onto the top of the column.
The mobile phase, a solvent or a mixture of solvents, is then passed through the column. The components of the mixture move down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected at the bottom of the column, and those containing the pure desired compound are combined. The purity of the collected fractions is often checked by TLC. For the purification of α,β-unsaturated esters, a common mobile phase is a gradient of ethyl acetate in hexane. jst.go.jp
Illustrative Chromatographic Conditions:
The table below provides typical conditions for the TLC and column chromatography of an α,β-unsaturated ester.
| Technique | Parameter | Typical Condition |
| TLC | Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v) | |
| Visualization | UV light (254 nm) or chemical stain | |
| Column Chromatography | Stationary Phase | Silica gel (particle size 40-63 µm) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | |
| Elution | Collection of fractions and analysis by TLC |
Mechanistic Insights and Computational Chemistry Studies
Elucidation of Reaction Mechanisms and Pathways
The synthesis of α,β-unsaturated esters like Methyl (2E)-3-cyclopentylprop-2-enoate is a cornerstone of organic synthesis, with several established mechanistic pathways. Among the most reliable and widely used is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgresearchgate.net This reaction involves the olefination of an aldehyde, in this case, cyclopentanecarboxaldehyde, with a phosphonate (B1237965) carbanion. The HWE reaction is renowned for its high stereoselectivity in producing (E)-alkenes. wikipedia.orgorganic-chemistry.org
The generally accepted mechanism for the HWE reaction commences with the deprotonation of a phosphonate ester, such as trimethyl phosphonoacetate, by a suitable base to form a stabilized phosphonate carbanion. wikipedia.orgnrochemistry.comyoutube.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde. This nucleophilic addition is typically the rate-limiting step and results in the formation of a diastereomeric mixture of β-alkoxy-α-phosphono intermediate, which subsequently cyclizes to form an oxaphosphetane intermediate. wikipedia.orgnih.gov The mechanism proceeds through the elimination of a dialkylphosphate salt from the oxaphosphetane, yielding the final alkene product. The facile removal of the water-soluble phosphate (B84403) byproduct is a significant advantage of the HWE reaction over the traditional Wittig reaction. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction is largely determined by the thermodynamics of the intermediate steps, which favors the formation of the more stable (E)-alkene. organic-chemistry.org
An alternative, though often less selective for (E)-alkenes, is the Wittig reaction. This reaction employs a phosphonium (B103445) ylide, which is generally more reactive but less nucleophilic than the phosphonate carbanions used in the HWE reaction. wikipedia.orgnumberanalytics.com The mechanism of the Wittig reaction also proceeds through the formation of an oxaphosphetane intermediate, but the stereochemical control is more complex and highly dependent on the nature of the ylide, the aldehyde, and the reaction conditions. wikipedia.orgresearchgate.net For stabilized ylides, which would be required for the synthesis of an α,β-unsaturated ester, the Wittig reaction can also provide the (E)-isomer with high selectivity. wikipedia.org
Below is a table summarizing the key steps in the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.
| Step | Description | Reactants | Intermediates/Products |
| 1 | Deprotonation of Phosphonate | Trimethyl phosphonoacetate, Base (e.g., NaH) | Phosphonate carbanion |
| 2 | Nucleophilic Attack | Phosphonate carbanion, Cyclopentanecarboxaldehyde | β-alkoxy-α-phosphono intermediate |
| 3 | Cyclization | β-alkoxy-α-phosphono intermediate | Oxaphosphetane |
| 4 | Elimination | Oxaphosphetane | This compound, Dialkylphosphate salt |
Investigation of Stereochemical Induction and Control
The (2E)-stereochemistry of this compound is a critical aspect of its structure, and achieving high stereoselectivity is a primary goal in its synthesis. The Horner-Wadsworth-Emmons reaction is particularly well-suited for this purpose, as it predominantly yields the (E)-isomer of α,β-unsaturated esters. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the HWE reaction is governed by thermodynamic control. researchgate.net The intermediates in the reaction pathway are able to equilibrate, leading to the formation of the more stable trans-oxaphosphetane, which in turn eliminates to give the (E)-alkene. wikipedia.org The steric bulk of the cyclopentyl group and the ester group will favor a transition state that minimizes steric interactions, leading to the preferential formation of the (E)-isomer.
In contrast, the stereochemical outcome of the Wittig reaction is more nuanced and can be subject to kinetic control. wikipedia.org With stabilized ylides, the reaction generally favors the (E)-alkene, as the intermediates are reversible, and the thermodynamic product is formed. However, the choice of solvent, temperature, and the presence of salts can significantly influence the E/Z ratio of the product. wikipedia.orgresearchgate.net For instance, salt-free conditions often favor the (Z)-isomer with non-stabilized ylides, while the presence of lithium salts can promote the formation of the (E)-isomer. wikipedia.org
Several strategies can be employed to enhance the stereochemical control in these olefination reactions:
Choice of Phosphonate Reagent: In the HWE reaction, the structure of the phosphonate ester can influence the stereoselectivity. Modified phosphonates, such as those used in the Still-Gennari modification, can be used to favor the formation of (Z)-alkenes, highlighting the tunability of the reaction. nrochemistry.comyoutube.com
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and the choice of base is crucial. For the HWE reaction, conditions that allow for the equilibration of intermediates will generally lead to higher E-selectivity. wikipedia.org
Catalysis: The use of certain catalysts can influence the stereochemical outcome. For example, some Lewis acids have been shown to enhance the E-selectivity in Wittig-type reactions. numberanalytics.com
The following table outlines factors that influence the stereochemical outcome in the synthesis of (E)-α,β-unsaturated esters.
| Factor | Influence on Stereoselectivity | Preferred Outcome for (E)-isomer |
| Reaction Type | HWE generally gives higher E-selectivity than the standard Wittig reaction. | Horner-Wadsworth-Emmons |
| Ylide/Phosphonate Stability | Stabilized reagents favor the (E)-isomer due to thermodynamic control. | Stabilized phosphonate carbanion |
| Reaction Temperature | Higher temperatures can promote equilibration of intermediates, favoring the thermodynamic (E)-product. | Elevated temperatures |
| Solvent | The polarity of the solvent can affect the stability of intermediates and transition states. | Aprotic solvents are commonly used. |
| Counterions (in Wittig) | The nature of the cation (e.g., Li+, Na+, K+) can influence the reaction pathway. | Presence of Li+ can favor (E)-isomer. |
Computational Modeling of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and reactivity of molecules like this compound. researchgate.netbanglajol.info These calculations can provide valuable insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO are indicative of the molecule's ability to act as an electron donor and acceptor, respectively. For an α,β-unsaturated ester, the LUMO is expected to be localized over the conjugated system, making the β-carbon susceptible to nucleophilic attack. chemrxiv.org
Furthermore, quantum chemical calculations can be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution within the molecule. For this compound, the ESP map would likely show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the carbonyl carbon and the β-carbon of the double bond, consistent with their electrophilic character. researchgate.net
Other electronic properties that can be calculated include:
Local Reactivity Descriptors: Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. mdpi.com
The table below presents a hypothetical summary of electronic properties for a generic α,β-unsaturated ester, as would be obtained from quantum chemical calculations.
| Property | Description | Expected Value/Characteristic |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential. | Relatively low, indicating stability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity. | Low, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Electrostatic Potential | Visualization of the charge distribution on the molecular surface. | Negative potential on the carbonyl oxygen; positive potential on the carbonyl carbon and β-carbon. |
| Electrophilicity Index | A measure of the molecule's ability to accept electrons. | Moderate to high, characteristic of α,β-unsaturated systems. |
Computational chemistry provides a powerful means to investigate the mechanisms of catalyzed reactions at a molecular level. For the synthesis of this compound via the Horner-Wadsworth-Emmons reaction, transition state analysis can be employed to elucidate the factors that control the reaction rate and stereoselectivity. nih.govacs.org By modeling the reaction pathway, the geometries and energies of the transition states for the formation of the (E)- and (Z)-isomers can be calculated.
A computational study of the HWE reaction has shown that the formation of the oxaphosphetane is the rate-determining step. nih.gov The transition state leading to the trans-oxaphosphetane (which gives the E-alkene) is generally found to be lower in energy than the transition state leading to the cis-oxaphosphetane (which gives the Z-alkene). nih.gov This energy difference is the origin of the observed E-selectivity. The calculations can also model the effect of the solvent, which has been shown to have a significant impact on the reaction path. acs.org
For catalyzed reactions, such as a Lewis acid-catalyzed olefination, transition state analysis can reveal the role of the catalyst in lowering the activation energy of the desired pathway while potentially raising the energy of competing pathways. The calculations would model the coordination of the catalyst to the carbonyl oxygen of the aldehyde, which would increase its electrophilicity and facilitate the nucleophilic attack by the phosphonate carbanion.
The following table summarizes the type of information that can be obtained from a transition state analysis of the HWE reaction.
| Parameter | Description | Significance |
| Transition State Geometry | The 3D arrangement of atoms at the highest point of the energy barrier. | Provides insight into the steric and electronic interactions that govern the reaction. |
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. |
| Imaginary Frequency | A vibrational mode with a negative frequency, which confirms that the structure is a true transition state. | Confirms the nature of the calculated stationary point. |
| Energy Difference between E and Z Transition States | The relative energies of the transition states leading to the (E)- and (Z)-isomers. | Explains the observed stereoselectivity of the reaction. |
The key flexible bonds in this compound are the C-C bond connecting the cyclopentyl ring to the double bond and the C-O bond of the ester group. The cyclopentyl ring itself is not planar and exists in a dynamic equilibrium between envelope and twist conformations. dalalinstitute.com The ester group generally prefers a planar s-trans (or Z) conformation due to favorable dipole-dipole interactions and minimization of steric repulsion. researchgate.net
The conformational analysis would reveal the preferred orientation of the cyclopentyl ring relative to the plane of the α,β-unsaturated ester. The lowest energy conformers would likely be those that minimize steric clashes between the cyclopentyl ring and the methyl ester group. These conformational preferences can be important in understanding how the molecule interacts with biological targets or how it packs in a crystal lattice.
The table below describes the key conformational features of this compound that would be investigated in a computational analysis.
| Structural Feature | Possible Conformations | Factors Influencing Stability |
| Cyclopentyl Ring | Envelope, Twist | Torsional strain, angle strain |
| Ester Group | s-trans (Z), s-cis (E) | Dipole-dipole interactions, steric hindrance |
| Orientation of Cyclopentyl Group | Rotation around the C-C single bond | Steric interactions with the rest of the molecule |
Future Perspectives and Emerging Research Directions
Innovation in Sustainable and Green Synthesis Methodologies
The traditional synthesis of α,β-unsaturated esters like methyl (2E)-3-cyclopentylprop-2-enoate often involves methods like the Wittig reaction, which can generate significant stoichiometric byproducts, such as triphenylphosphine (B44618) oxide. gctlc.orgscielo.br Future research will prioritize the development of greener synthetic routes that minimize waste and environmental impact.
Key areas of innovation include:
Solvent-Free and Aqueous Wittig Reactions: Moving away from conventional organic solvents, research is exploring solvent-free Wittig reactions, often facilitated by grinding or ball milling, which reduces volatile organic compound (VOC) emissions. researchgate.net Aqueous Wittig reactions, performed in water with the aid of surfactants, present another environmentally benign alternative. sciepub.com
Catalytic Wittig-type Reactions: The development of catalytic versions of the Wittig reaction, where the phosphine (B1218219) component is regenerated in situ, would drastically improve atom economy. numberanalytics.com
Knoevenagel Condensation: The Knoevenagel condensation of cyclopentanecarbaldehyde (B151901) with a suitable malonic acid derivative, followed by decarboxylation, offers an alternative route. scielo.br The use of basic solid catalysts, such as mixed oxides or functionalized zeolites, can render this process more sustainable by allowing for easy catalyst separation and reuse. scielo.brresearchgate.net
Biocatalysis: The use of enzymes, or whole-cell systems, for the synthesis of enoates is a burgeoning field. nih.gov Biocatalytic approaches could offer high selectivity under mild reaction conditions, using renewable feedstocks.
A comparative overview of potential green synthesis strategies is presented in Table 1.
Table 1: Comparison of Potential Green Synthesis Strategies for this compound
| Synthesis Strategy | Advantages | Potential Challenges |
| Solvent-Free Wittig Reaction | Reduced VOCs, simplified workup | Potential for thermal decomposition, scalability |
| Aqueous Wittig Reaction | Use of a green solvent, mild conditions | Requires surfactants, potential for low yields |
| Catalytic Wittig Reaction | High atom economy, reduced waste | Catalyst development and stability |
| Knoevenagel Condensation | High selectivity, potential for solid catalysts | Requires specific starting materials |
| Biocatalysis | High selectivity, mild conditions, renewable | Enzyme discovery and optimization, substrate scope |
Exploration of Novel Catalytic Systems for Enhanced Reactivity
The reactivity of the α,β-unsaturated system in this compound offers a platform for a multitude of chemical transformations. The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of these reactions.
Future research in this area is likely to focus on:
Palladium-Catalyzed Cross-Coupling Reactions: The Heck reaction, for instance, can be employed for the arylation or vinylation of the double bond. ntu.edu.sgacs.orgacs.orgmdpi.com Research into more active and stable palladium catalysts, including palladacycles and nanoparticle-based systems, will be a key focus. The anti-Michael reductive Heck reaction is an emerging protocol for the α-arylation of α,β-unsaturated esters. ntu.edu.sgacs.orgresearchgate.net
Ruthenium-Catalyzed Metathesis: Cross-metathesis with other olefins, catalyzed by ruthenium complexes like the Grubbs catalysts, can lead to the synthesis of more complex diene structures. beilstein-journals.orgnih.govresearchgate.netacs.org This opens up avenues for the synthesis of novel polymers and complex organic molecules.
Organocatalysis: Asymmetric organocatalysis provides a metal-free approach to the enantioselective functionalization of α,β-unsaturated esters. nih.govacs.orgmdpi.commdpi.com Chiral amines, for example, can catalyze Michael additions to the double bond with high stereocontrol, leading to the synthesis of valuable chiral building blocks. nih.govmdpi.commdpi.com
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. acs.orgrsc.org The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a promising research direction.
Key aspects of this integration include:
Telescoped Synthesis: Flow reactors can be designed to perform multiple reaction steps in a continuous sequence without the need for isolating intermediates. acs.org For example, the esterification of (2E)-3-cyclopentylprop-2-enoic acid to its methyl ester could be directly coupled with a subsequent purification step in a single, automated process.
Automated Optimization: Automated synthesis platforms, often coupled with machine learning algorithms, can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal conditions for the synthesis of this compound. nih.gov
High-Throughput Experimentation: Robotic platforms can be utilized for the high-throughput synthesis of libraries of derivatives of this compound, facilitating the rapid exploration of its chemical space for various applications. rsc.org
Expansion of Synthetic Utility towards Underexplored Molecular Architectures
The cyclopentyl moiety and the α,β-unsaturated ester functionality of this compound make it a versatile building block for the synthesis of more complex and potentially bioactive molecules.
Future research will likely explore its use in the synthesis of:
Cyclopentyl-Containing Scaffolds: The cyclopentyl group is a common motif in medicinal chemistry, often used as a bioisostere for phenyl rings. researchgate.netnih.gov this compound can serve as a starting material for the synthesis of novel cyclopentyl-containing compounds with potential therapeutic applications.
Bicyclopentane (BCP) Analogues: The bicyclo[1.1.1]pentane (BCP) motif is an emerging scaffold in drug discovery. researchgate.netnih.govchemrxiv.orgukri.org While not directly accessible from this compound, research into related cyclopentyl building blocks could inspire the development of synthetic routes to BCP-containing molecules.
Complex Natural Product Analogues: The α,β-unsaturated ester can act as a Michael acceptor or a diene in Diels-Alder reactions, providing access to complex carbocyclic and heterocyclic frameworks found in natural products.
Development of Advanced Analytical Techniques for In-situ Monitoring
To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound, the development and application of advanced in-situ analytical techniques are essential.
Emerging techniques for real-time reaction monitoring include:
In-line Spectroscopy: Techniques such as Mid-Infrared (MIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. nih.govacs.orgresearchgate.net
Process Mass Spectrometry: On-line mass spectrometry can provide detailed information about the composition of a reaction mixture as it evolves over time. nih.gov
Flow NMR Spectroscopy: The use of flow cells in NMR spectrometers allows for the continuous monitoring of reactions, providing detailed structural information about the species present in the reaction mixture. oxinst.com
The data obtained from these in-situ monitoring techniques can be used to optimize reaction conditions, identify reaction intermediates, and elucidate reaction mechanisms, ultimately leading to more efficient and reliable synthetic processes.
Q & A
Q. How does the cyclopentyl group in this compound influence reactivity compared to phenyl or fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
